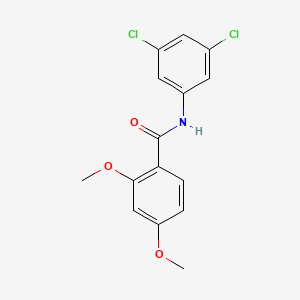

N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide is a chemical compound with potential interest in various scientific fields due to its unique chemical structure. This report synthesizes information from the scientific literature about its synthesis, molecular structure, chemical reactions, properties, and analyses.

Synthesis Analysis

The synthesis of compounds related to N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide often involves complex reactions, including acylation, chlorination, and Grignard reactions. A study by Xin (2012) detailed a process to synthesize 1-(3,5-Dimethoxyphenyl)-1-heptanone, an important intermediate for the preparation of nabilone, which involves cyanidation and Grignard reactions, indicating the intricate steps that might be similar in synthesizing our compound of interest (X. Xin, 2012).

Molecular Structure Analysis

Molecular structure determination is critical for understanding a compound's chemical behavior. For compounds with similar structures, techniques such as single crystal X-ray diffraction and DFT calculations are used to evaluate molecular geometry, bond lengths, angles, and dihedral angles, providing insight into how molecular structure influences physical and chemical properties (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide would be influenced by its functional groups. Benzamide compounds undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of amide and methoxy groups. Research on related compounds has shown that modifications at certain positions can significantly impact their biological activity and chemical stability (B. Palmer et al., 1996).

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, and solubility, are directly related to its molecular structure. For example, the introduction of chloro and methoxy groups to the benzamide scaffold can alter these properties, affecting its solubility in organic solvents or water. These aspects are crucial for determining the compound's application in various scientific fields.

Chemical Properties Analysis

The chemical properties of N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide, such as its acidity, basicity, and reactivity towards other chemicals, are determined by its functional groups. The amide group, for example, can participate in hydrogen bonding, affecting its chemical behavior in biological systems or chemical reactions. Studies on similar compounds have explored these properties through experimental and computational methods, providing insights into their reactivity patterns (Pei Huang et al., 2020).

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-20-12-3-4-13(14(8-12)21-2)15(19)18-11-6-9(16)5-10(17)7-11/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXUFPCWIDDJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5634545.png)

![1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634548.png)

![4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634559.png)

![1-(3-{[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]methyl}phenyl)ethanone](/img/structure/B5634564.png)

![2-{[4-(difluoromethoxy)phenyl]sulfonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634569.png)

![5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5634572.png)

![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]pyrazine](/img/structure/B5634575.png)

![3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5634600.png)

![3-(2-{4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5634604.png)

![(4S)-3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5634620.png)

![1-methyl-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-phenylpiperazine](/img/structure/B5634621.png)